Reactivo de Girard P

Descripción general

Descripción

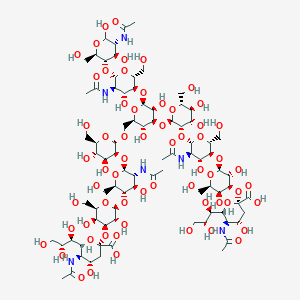

Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride, also known as Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride, is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.

The exact mass of the compound Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9469. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Derivatización para el análisis LC-MS

El reactivo de Girard P se utiliza para derivatizar cetonas y aldehídos, aumentando su detectabilidad y cuantificación en cromatografía líquida-espectrometría de masas (LC-MS). Esta aplicación es particularmente útil en el análisis de muestras biológicas complejas donde la medición precisa de los niveles hormonales, como la estrona y sus metabolitos en el suero de mujeres posmenopáusicas, es crítica .

Cuantificación de glicanos

El compuesto se emplea en la cuantificación de glicanos. Los glicanos desempeñan un papel crucial en varios procesos biológicos, y su cuantificación precisa es esencial para comprender los mecanismos de la enfermedad y desarrollar intervenciones terapéuticas .

Análisis de oxiesteroles

Los oxiesteroles son derivados oxidados del colesterol que se han implicado en diversas enfermedades, incluidos los trastornos neurodegenerativos y la aterosclerosis. El this compound se utiliza para cuantificar los oxiesteroles, lo que ayuda a comprender sus funciones patofisiológicas .

Detección de grupos carbonilo

En química orgánica, el this compound sirve como una prueba química para la detección de grupos carbonilo en compuestos orgánicos. Esto es particularmente útil para identificar la presencia de cetonas y aldehídos en varias sustancias .

Extracción de metales del agua

La capacidad del compuesto para sufrir transiciones de fase lo hace útil para extraer metales del agua. Esta aplicación es beneficiosa en química ambiental para la eliminación de metales pesados de las aguas residuales .

Eliminación de tintes solubles en agua

El this compound puede eliminar tintes solubles en agua de las soluciones, lo cual es valioso en procesos industriales donde se requiere la eliminación de tintes de los efluentes para cumplir con las regulaciones ambientales .

Bloques de construcción sintéticos

El reactivo se utiliza como un bloque de construcción sintético para la preparación de bibliotecas combinatorias. Estas bibliotecas son esenciales en el descubrimiento de fármacos, donde se necesita sintetizar y tamizar un gran número de compuestos para determinar su actividad biológica .

Floculantes biopoliméricos

En el tratamiento de agua, el this compound se utiliza como un floculante biopolimérico. Ayuda en la agregación de partículas, lo que facilita la eliminación de sólidos suspendidos del agua .

Mecanismo De Acción

Target of Action

The primary targets of Girard’s reagent P are ketones and ketosteroids . It is used to form water-soluble derivatives of these compounds . In addition, it reacts with vanillin to form a hydrazone derivative .

Mode of Action

Girard’s reagent P interacts with its targets by forming hydrazone derivatives . This is achieved through a chemical reaction where Girard’s reagent P reacts with vanillin . The resulting hydrazone derivative is then combined with an ion-selective electrode (ISE) to develop a potentiometric method for the determination of vanillin .

Biochemical Pathways

The biochemical pathways affected by Girard’s reagent P primarily involve the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones . This process is facilitated by the stable, positively charged pyridinium ion present in the reagent, which allows for a more controlled and selective oxidation process .

Pharmacokinetics

It is known that the reagent is used to improve the ionization efficiency of certain compounds, such as testosterone, ad, and dhea, using electrospray ionization .

Result of Action

The result of Girard’s reagent P’s action is the formation of hydrazone derivatives of its target compounds . These derivatives are water-soluble, which facilitates their analysis and detection . For instance, the reagent has been used to enhance the signal-to-noise ratios for target saccharides in mass spectrometry imaging .

Análisis Bioquímico

Biochemical Properties

Girard’s reagent P plays a significant role in biochemical reactions. It is used to react with vanillin to form a hydrazone derivative . This derivative can then interact with an ion-selective electrode (ISE), which is used in the development of ion-selective electrodes and in the study of organic analysis .

Cellular Effects

The cellular effects of Girard’s reagent P are primarily observed in its interactions with vanillin. The hydrazone derivative formed from this interaction can be used in the development of ion-selective electrodes and in the study of organic analysis

Molecular Mechanism

The molecular mechanism of Girard’s reagent P involves its reaction with vanillin to form a hydrazone derivative . This derivative can then interact with an ion-selective electrode (ISE), facilitating the determination of vanillin

Temporal Effects in Laboratory Settings

It is known that the compound is used to react with vanillin to form a hydrazone derivative . This derivative can then interact with an ion-selective electrode (ISE), facilitating the determination of vanillin

Propiedades

IUPAC Name |

2-pyridin-1-ium-1-ylacetohydrazide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXLVXDHVHWYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=O)NN.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883657 | |

| Record name | Pyridinium, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Girard reagent P | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1126-58-5 | |

| Record name | Girard's P reagent | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinioacetohydrazide chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Girard P reagent | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(hydrazinocarbonylmethyl)pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINIOACETOHYDRAZIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR89IA23S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)

![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)

![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)